molecular formula C27H37ClN2O8 B600806 Cetirizine Sorbitol Ester Impurity CAS No. 3848888-64-5

Cetirizine Sorbitol Ester Impurity

Cat. No.: B600806
CAS No.: 3848888-64-5
M. Wt: 553.06
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetirizine Sorbitol Ester Impurity is a chemical compound that is often encountered as an impurity in the production of Cetirizine, a second-generation antihistamine used to treat allergic reactions. The chemical name of this compound is (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate . This compound is significant in pharmaceutical quality control and analytical method development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Sorbitol Ester Impurity involves the esterification of Cetirizine with sorbitol. The reaction typically requires an acidic catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired ester without significant side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final Cetirizine product. The process involves rigorous purification steps, including crystallization and chromatography, to separate the impurity from the desired product .

Chemical Reactions Analysis

Types of Reactions: Cetirizine Sorbitol Ester Impurity can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sorbitol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the ester linkage can yield alcohols .

Scientific Research Applications

Cetirizine Sorbitol Ester Impurity has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cetirizine Sorbitol Ester Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in Cetirizine formulations can affect the overall pharmacokinetics and pharmacodynamics of the drug. The impurity may interact with the same molecular targets as Cetirizine, such as histamine H1 receptors, potentially altering the drug’s efficacy and safety profile .

Comparison with Similar Compounds

    Cetirizine Hydrochloride: The primary active ingredient in Cetirizine formulations.

    Cetirizine Acetic Acid: Another impurity that can be formed during the synthesis of Cetirizine.

    Cetirizine Ethanol: A related compound that can also be present as an impurity.

Uniqueness: Cetirizine Sorbitol Ester Impurity is unique due to its specific ester linkage with sorbitol, which distinguishes it from other impurities. This unique structure can influence its chemical reactivity and interactions within pharmaceutical formulations .

Properties

CAS No.

3848888-64-5

Molecular Formula

C27H37ClN2O8

Molecular Weight

553.06

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.